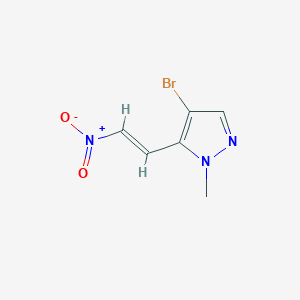
(E)-4-Bromo-1-methyl-5-(2-nitrovinyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: is a chemical compound belonging to the pyrazole family, characterized by its bromine and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole typically involves the following steps:
Bromination: : The starting material, 1-methyl-1H-pyrazole, undergoes bromination to introduce the bromine atom at the 4-position.
Nitration: : The brominated product is then subjected to nitration to introduce the nitro group at the 5-position.
Formation of the Nitroethenyl Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can convert the nitro group to an amine group.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction of the nitro group can yield amines.
Substitution: : Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
4-bromo-1-methyl-5-[(1E)-2-nitroethenyl]-1H-Pyrazole: can be compared with other similar compounds, such as:
4-chloro-1-methyl-1H-pyrazole
5-nitro-1H-pyrazole
1-methyl-5-nitro-1H-pyrazole
These compounds share structural similarities but differ in the presence and position of functional groups, leading to variations in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C6H6BrN3O2 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
4-bromo-1-methyl-5-[(E)-2-nitroethenyl]pyrazole |
InChI |
InChI=1S/C6H6BrN3O2/c1-9-6(2-3-10(11)12)5(7)4-8-9/h2-4H,1H3/b3-2+ |
Clave InChI |
FSJGGFMYXBEIAH-NSCUHMNNSA-N |
SMILES isomérico |
CN1C(=C(C=N1)Br)/C=C/[N+](=O)[O-] |
SMILES canónico |
CN1C(=C(C=N1)Br)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


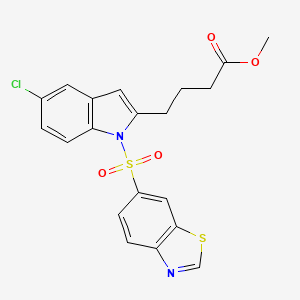

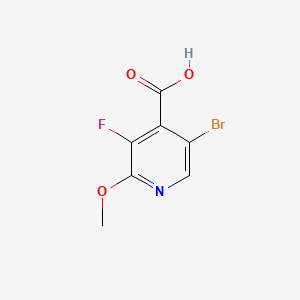
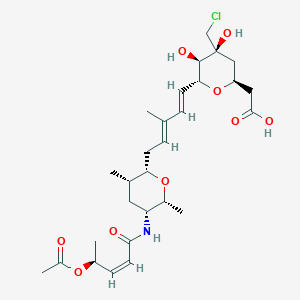
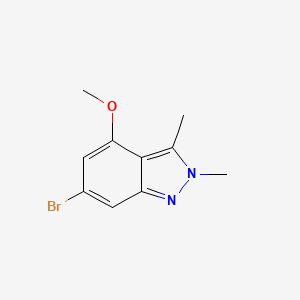
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
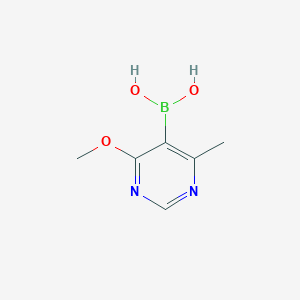
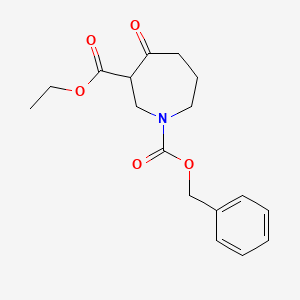
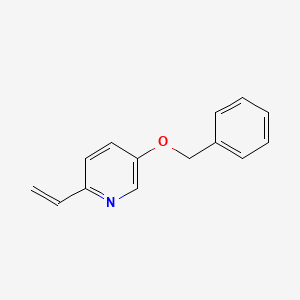
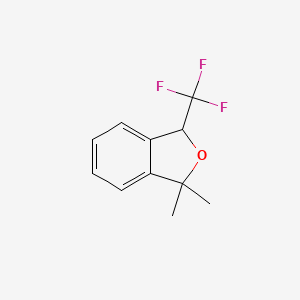

![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)

